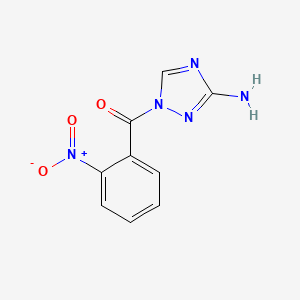

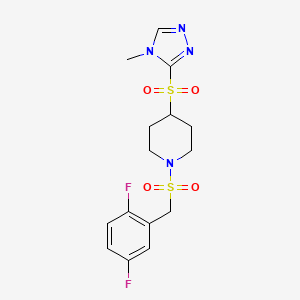

![molecular formula C22H16N2O3 B2487470 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate CAS No. 478261-30-2](/img/structure/B2487470.png)

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate, and its derivatives, represent a class of chemicals studied for their unique structural features and potential applications in various fields, including materials science and pharmaceuticals. Although there's no direct study on this exact compound in the literature search, related compounds and their synthesis methods, structural analysis, and properties can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar compounds involves catalytic methods and reactions that show significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. For example, a synthesis pathway involving tandem oxidative aminocarbonylation-cyclization reactions has been demonstrated to synthesize derivatives with complex structural features efficiently (Gabriele et al., 2006).

Molecular Structure Analysis

The configuration around the double bond and the overall molecular structure of such compounds have been established through techniques like X-ray diffraction analysis, revealing detailed insights into their stereochemistry and molecular conformations (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds often exhibit a polarized molecular-electronic structure, contributing to their reactivity and interaction with other molecules. Hydrogen bonding plays a crucial role in the formation of complex structures and influences the compounds' chemical properties and reactivity patterns (Portilla et al., 2007).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound (Z)-2-oxo-1-phenylindol-3-ylidene)amino 2-methylbenzoate and its derivatives are of interest due to their unique structural properties. For instance, a compound with a similar structure, 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one, was synthesized and its properties were studied using a range of spectroscopic techniques, highlighting the importance of structural analysis in understanding these compounds (Popov et al., 2015).

Derivatives of similar structures have been explored for their spectral and structural characteristics, which are crucial for understanding their potential applications. For instance, the synthesis and characterization of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines were reported, showcasing the diverse structural possibilities of these compounds (Arab-Salmanabadi et al., 2015).

Photophysical and Catalytic Properties

The photophysical and solvatochromic properties of similar compounds have been studied, indicating potential applications in areas such as fluorescence and sensing technologies. For example, (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives exhibited solvent-dependent spectral properties, which were thoroughly investigated (Patil et al., 2019).

Some derivatives demonstrate promising catalytic properties, like ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, which were efficient catalysts for C-N bond formation, indicating potential in synthetic chemistry applications (Donthireddy et al., 2020).

Bioactive Properties

Compounds with similar structures have been evaluated for their bioactive properties, like xanthine oxidase inhibitory properties and anti-inflammatory activity, suggesting their potential in medicinal chemistry (Smelcerovic et al., 2015).

Additionally, the anticancer and antioxidant activities of 2-aminobenzoic acid (2-oxo-1, 2-dihydro-indol-3-ylidene) hydrazides were reported, highlighting the therapeutic potential of structurally similar compounds (Sammaiah et al., 2008).

Furthermore, novel quinuclidinone derivatives similar in structure showed potential as anti-proliferative agents, emphasizing the importance of exploring these compounds for drug development (Soni et al., 2015).

Mécanisme D'action

Target of action

Compounds with an indole nucleus, like the one , are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact structure and functional groups of the compound.

Propriétés

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-15-9-5-6-12-17(15)22(26)27-23-20-18-13-7-8-14-19(18)24(21(20)25)16-10-3-2-4-11-16/h2-14H,1H3/b23-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKRLKNMCNPLHN-ATJXCDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)